molecular formula C17H18O2 B1266381 Benzyl eugenol CAS No. 57371-42-3

Benzyl eugenol

Cat. No. B1266381
CAS RN: 57371-42-3
M. Wt: 254.32 g/mol
InChI Key: NSCLRALYUOMPCL-UHFFFAOYSA-N
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Description

Benzyl Eugenol is a derivative of Eugenol, a naturally occurring phenolic molecule found in several plants such as cinnamon, clove, and bay leaves . It is sweet, fruity, spicy, and has a carnation aromatic clove soft orange-blossom rose violet red lilac lilas orangeflower fleur-d-oranger apricot banana spice .


Synthesis Analysis

Eugenol derivatives, including Benzyl Eugenol, can be produced by esterification reactions in the hydroxyl group (−OH) of eugenol with different carboxylic acids and also by addition reactions in the double bond of the allyl group . The biosynthetic pathways for benzyl acetate and eugenol both belong to the broader phenylpropene metabolic pathway .


Molecular Structure Analysis

The molecular structure of Benzyl Eugenol can be viewed using Java or Javascript . The structural changes located in the double bond affected much more smoothly the capacity of capturing radicals than the starting molecule .


Chemical Reactions Analysis

Eugenol has been shown to interrupt action potentials, which may be involved in its anti-pain activity . The thermodynamic data showed the need for two hydrogen atomic transfer steps from antioxidants, followed by the formation of p-quinomethanes to make the reaction spontaneous with DPPH .


Physical And Chemical Properties Analysis

Eugenol, the parent compound of Benzyl Eugenol, is a liquid at 25°C/1 Atm . It is colorless to pale yellow . The density of Eugenol is 1.067 g/mL at 25 °C .

Safety and Hazards

Benzyl Eugenol should be handled with care. It is recommended to use personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing .

Future Directions

The synthesis of Benzyl alcohol, which can be derived from Benzyl Eugenol, is a promising field of research . The development of a new bifunctional hydrogenation catalyst may have a significant impact on the advancement of technology to obtain Benzyl alcohol with high efficiencies .

properties

IUPAC Name

2-methoxy-1-phenylmethoxy-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-6,8-12H,1,7,13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCLRALYUOMPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069179
Record name Benzyl eugenol
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Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzyl eugenol

CAS RN

57371-42-3
Record name Benzyleugenol
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Record name Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)-
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Record name Benzyl eugenol
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Record name Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)-
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Record name Benzyl eugenol
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Record name 4-allyl-2-methoxyphenyl benzyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Benzyl Eugenol suitable for use in ion-selective electrodes?

A1: Benzyl Eugenol (BE) can be polymerized to form Poly(benzyl eugenol) (PBE) []. Research has shown that PBE can function as an ionophore, a molecule that selectively binds to a specific ion, in this case, potassium (K+) []. This property makes PBE valuable in developing potassium ion-selective electrodes (K+-ISE).

Q2: How does the composition of the electrode membrane affect the performance of a K+-ISE using PBE?

A2: The performance of a K+-ISE using PBE is significantly affected by the membrane composition. A study [] found that incorporating oleic acid as a lipophilic anionic additive within a membrane composed of PBE, 2-nitrophenyl octyl ether (o-NPOE) as a plasticizer, and PVC as a matrix, enhanced the electrode's selectivity for potassium ions over other ions. This optimized composition resulted in a K+-ISE with improved selectivity, sensitivity, and a longer lifespan.

Q3: Beyond ion-selective electrodes, what other applications are there for Benzyl Eugenol and its derivatives?

A3: Benzyl Eugenol is a derivative of Eugenol, a primary component of clove oil (Syzygium aromaticum) []. Due to the presence of reactive functional groups like allyl, phenol, and methoxy, Benzyl Eugenol can be further modified to create compounds with applications in various industries. These include pharmaceuticals, cosmetics, food and beverages, pesticides, fishery, mining, and active packaging [].

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